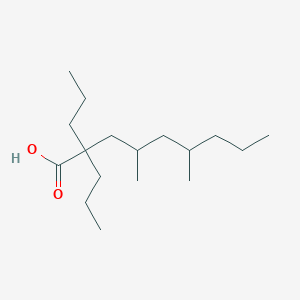
4,6-Dimethyl-2,2-dipropylnonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2,2-dipropylnonanoic acid is an organic compound with the molecular formula C17H34O2 It is a carboxylic acid characterized by the presence of two propyl groups and two methyl groups attached to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,2-dipropylnonanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, such as a nonanoic acid derivative, with propyl and methyl groups under controlled conditions. The reaction may involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,2-dipropylnonanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or alkanes.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
4,6-Dimethyl-2,2-dipropylnonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,2-dipropylnonanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the hydrophobic alkyl chains may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-furoic acid: Another carboxylic acid with methyl substituents, but with a furan ring structure.
2-Propylpentanoic acid: A carboxylic acid with a similar alkyl chain but different branching pattern.
Uniqueness
4,6-Dimethyl-2,2-dipropylnonanoic acid is unique due to its specific combination of methyl and propyl groups attached to a nonanoic acid backbone. This structural arrangement imparts distinct chemical properties, such as solubility, reactivity, and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
62179-73-1 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
4,6-dimethyl-2,2-dipropylnonanoic acid |
InChI |
InChI=1S/C17H34O2/c1-6-9-14(4)12-15(5)13-17(10-7-2,11-8-3)16(18)19/h14-15H,6-13H2,1-5H3,(H,18,19) |
InChI Key |
IVQFVDVPHIIWOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(CCC)(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


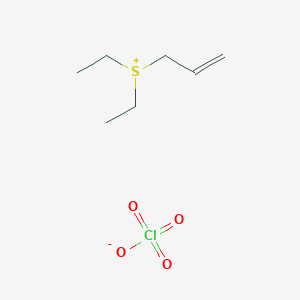
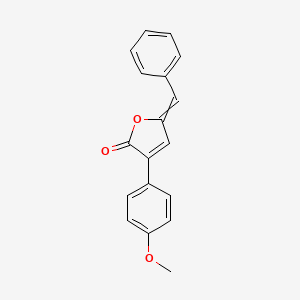
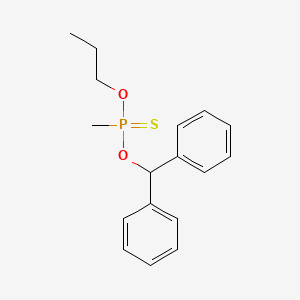
![3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14540055.png)
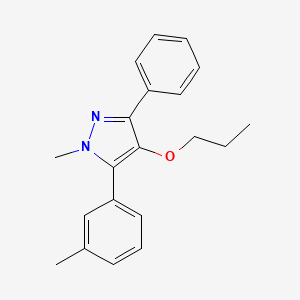
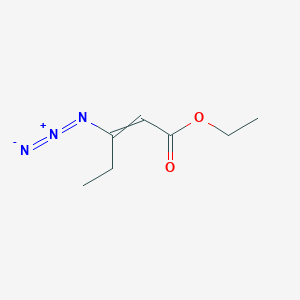
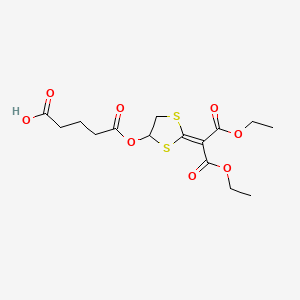
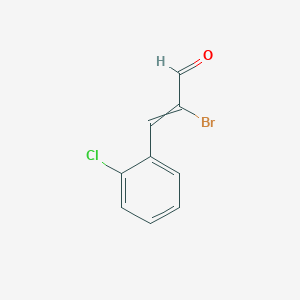
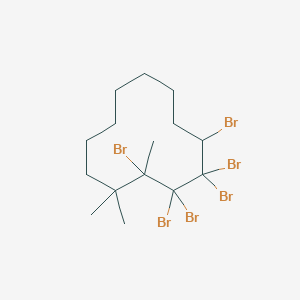
![4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol](/img/structure/B14540108.png)
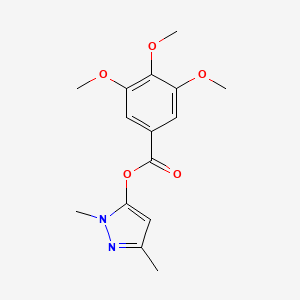
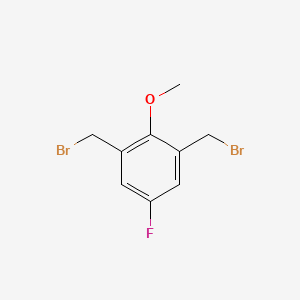
![1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14540116.png)
![3-[2-(Acetylsulfanyl)acetamido]benzoic acid](/img/structure/B14540121.png)
